molecular formula C22H27N3O2S2 B2487848 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 1049389-79-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2487848
M. Wt: 429.6
InChI Key: CNUQKRJEAXFJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules related to the given compound involves multiple steps, including cycloadditions, amidations, and reactions with sulfonyl chlorides. For example, the synthesis of similar sulfonamide compounds involves reactions with chlorosulfonic acid followed by amidation with ammonia gas, indicating the intricate steps necessary for constructing such molecules (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those structurally similar to our compound of interest, has been elucidated using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry, highlighting the complex arrangement of atoms and the importance of detailed structural analysis in understanding these compounds' properties and reactivity (Hayun et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes the ability to undergo 1,3-dipolar cycloadditions, illustrating a method for creating pyrroloisoquinoline derivatives with significant regio- and stereo-selectivity. Such reactions are crucial for modifying the molecular framework and introducing functional groups that can alter the compound's chemical properties and potential biological activity (J. L. García Ruano et al., 2011).

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide-Based Hybrids : Sulfonamides are a significant class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide hybrids have focused on combining sulfonamides with various pharmaceutical active scaffolds, such as coumarin, isoxazole, tetrazole, pyrazole, and pyrrole, to develop two-component hybrids with enhanced biological activities (Ghomashi et al., 2022).

Isoquinoline Derivatives : The synthesis of enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives has been achieved through 1,3-dipolar reactions, indicating the potential of isoquinoline and its derivatives in developing novel therapeutic agents with controlled regioselectivity and endo selectivity, which is crucial for their biological efficacy (Ruano et al., 2011).

Potential Therapeutic Applications

Vasodilatory Activity : A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrated significant vasodilatory action, indicating their potential as cardiovascular drugs. These compounds were evaluated for their ability to increase arterial blood flow, showing comparable potency to clinically used diltiazem (Morikawa et al., 1989).

Pro-Apoptotic Effects in Cancer Cells : New sulfonamide derivatives have shown significant pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells, indicating their potential in cancer therapy. These compounds effectively reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Cumaoğlu et al., 2015).

Antimicrobial Activity : Quinoline clubbed with sulfonamide moiety synthesized compounds exhibited significant antimicrobial activity, emphasizing the role of sulfonamide hybrids in developing new antimicrobial agents. These compounds were particularly effective against Gram-positive bacteria, showcasing their potential in addressing antibiotic resistance issues (Research in Applied Chemistry, 2019).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-3-19-10-11-22(28-19)29(26,27)23-15-21(20-9-6-13-24(20)2)25-14-12-17-7-4-5-8-18(17)16-25/h4-11,13,21,23H,3,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUQKRJEAXFJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.